4-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a bromine atom attached to the benzene ring, and a thiophen-2-yl cyclopropylmethyl group attached to the nitrogen of the sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a benzene ring, which is a planar, cyclic structure with alternating double bonds. The bromine atom and the sulfonamide group are attached to this ring. The thiophen-2-yl cyclopropylmethyl group is attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The bromine atom could potentially be replaced in a substitution reaction. The sulfonamide group could participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the bromine atom could influence its solubility in different solvents .Scientific Research Applications
Photodynamic Therapy Applications
The development of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups showcases the application in photodynamic therapy (PDT). These compounds, characterized by high singlet oxygen quantum yields, exhibit significant potential as Type II photosensitizers for cancer treatment. Their good fluorescence properties and appropriate photodegradation quantum yield make them suitable for therapeutic applications in PDT, aiming at destroying cancerous cells with minimal damage to surrounding healthy tissues (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Anti-HCV Agent Synthesis
Synthesis and characterization of Celecoxib derivatives, including the modification with benzenesulfonamide groups, have demonstrated potential anticancer and anti-HCV (Hepatitis C Virus) activities. This research highlights the role of such compounds in developing new therapeutic agents with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, providing a foundation for future drug development aimed at treating various diseases (Küçükgüzel et al., 2013).
Enzyme Inhibition Studies
The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their evaluation as carbonic anhydrase inhibitors underscore the significance of benzenesulfonamide derivatives in medicinal chemistry. These compounds exhibit potent inhibitory effects on cytosolic human carbonic anhydrase I and II isoenzymes, illustrating their potential as therapeutic agents in conditions where enzyme inhibition can be beneficial, such as glaucoma or edema treatment (Gul et al., 2016).
Future Directions
properties
IUPAC Name |
4-bromo-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S2/c15-11-3-5-12(6-4-11)20(17,18)16-10-14(7-8-14)13-2-1-9-19-13/h1-6,9,16H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBENDNUIIUBIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.